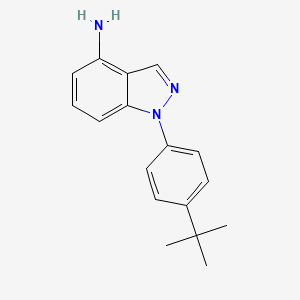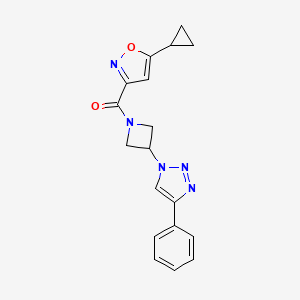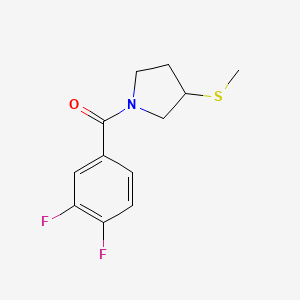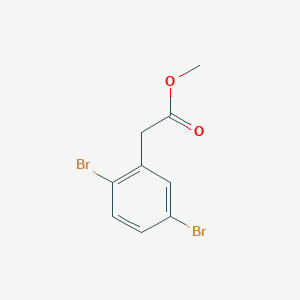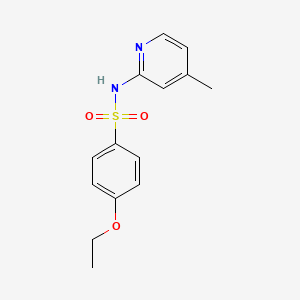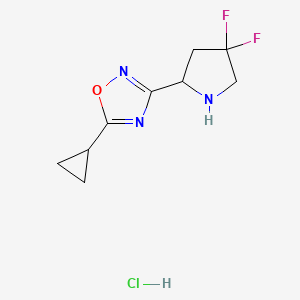
N-(5-(diethylamino)pentan-2-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(diethylamino)pentan-2-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as C21H32N2O2 and has a molecular weight of 352.50 g/mol.
Mécanisme D'action
The mechanism of action of N-(5-(diethylamino)pentan-2-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. Additionally, it may activate signaling pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-(diethylamino)pentan-2-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is that it is relatively easy to synthesize. Additionally, it has been found to have potential applications in various fields of scientific research. However, one limitation of this compound is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of N-(5-(diethylamino)pentan-2-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide. One direction is to further investigate its potential as an anti-cancer agent. Additionally, further studies are needed to determine its safety and efficacy in vivo. Furthermore, it may be useful to investigate its potential applications in the treatment of inflammatory diseases. Finally, it may be useful to investigate its potential as a tool for studying the mechanisms of cancer cell growth and proliferation.
Méthodes De Synthèse
The synthesis of N-(5-(diethylamino)pentan-2-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves the reaction of 5-(diethylamino)pentan-2-one with 1,2-dimethyl-1H-indole-3-carbaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then reacted with ethyl chloroacetate to yield the final compound.
Applications De Recherche Scientifique
N-(5-(diethylamino)pentan-2-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, it has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[5-(diethylamino)pentan-2-yl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-6-24(7-2)14-10-11-15(3)22-21(26)20(25)19-16(4)23(5)18-13-9-8-12-17(18)19/h8-9,12-13,15H,6-7,10-11,14H2,1-5H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJQQOUHEFNWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2870257.png)
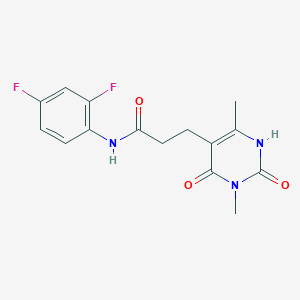

![4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2870260.png)
![N-(2-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2870262.png)
![(3,5-Dimethylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2870263.png)
![9-(3-chloro-4-methylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2870266.png)
![1-(benzo[d]thiazol-2-yl)-N-(3-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2870267.png)
